molecular formula C7H10N2S B3022331 Hydrazine, [2-(methylthio)phenyl]- CAS No. 88965-67-7

Hydrazine, [2-(methylthio)phenyl]-

Cat. No. B3022331
CAS RN: 88965-67-7
M. Wt: 154.24 g/mol
InChI Key: CUXIXAPJSZQSIB-UHFFFAOYSA-N
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Description

Hydrazine, [2-(methylthio)phenyl]- is a chemical compound with the molecular formula C7H10N2S . The molecule contains a total of 20 bonds, including 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 N hydrazine, and 1 sulfide .


Molecular Structure Analysis

The molecular structure of Hydrazine, [2-(methylthio)phenyl]- includes a six-membered ring, a N hydrazine, and a sulfide . The molecule has 10 non-H bonds, 6 multiple bonds, and 2 rotatable bonds .

Scientific Research Applications

Biological Activity and Pharmacology

Hydrazine and its derivatives exhibit diverse pharmacological activities, making them valuable in drug discovery and development. Some notable effects include:

Bridging Fundamental Chemistry and Practical Applications

Hydrazides and their derivatives serve as a bridge between fundamental chemistry and practical applications. By understanding their chemical diversity, scientists can innovate and advance research across multiple fields .

Safety and Hazards

Hydrazine compounds, including phenylhydrazine, are known to be hazardous. They are considered combustible liquids and can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . They are also suspected of causing genetic defects and may cause cancer .

Future Directions

Hydrazine compounds have been used historically in analytical chemistry to detect and identify compounds with carbonyl groups . They have also been used to study the structure of carbohydrates . Future research may continue to explore the potential uses of hydrazine compounds in various fields, including drug design and materials science.

properties

IUPAC Name

(2-methylsulfanylphenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-10-7-5-3-2-4-6(7)9-8/h2-5,9H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXIXAPJSZQSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394382
Record name Hydrazine, [2-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88965-67-7
Record name Hydrazine, [2-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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